molecular formula C9H11ClO5S B2911751 Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate CAS No. 306936-32-3

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate

Cat. No. B2911751
M. Wt: 266.69
InChI Key: OPVQUCBSIFLMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate, commonly referred to as ECF, is an organic compound with a variety of applications in organic synthesis and scientific research. ECF is a versatile reagent that can be used in a variety of reactions, such as the synthesis of organic compounds, the generation of novel compounds, and the study of biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate involves the reaction of 2,5-dimethylfuran with chlorosulfonyl isocyanate, followed by esterification with ethanol.

Starting Materials
2,5-dimethylfuran, chlorosulfonyl isocyanate, ethanol

Reaction
Step 1: 2,5-dimethylfuran is reacted with chlorosulfonyl isocyanate in the presence of a catalyst to form 4-(chlorosulfonyl)-2,5-dimethylfuran., Step 2: The resulting product from step 1 is then esterified with ethanol in the presence of a base catalyst to form Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate.

Scientific Research Applications

ECF is widely used in scientific research due to its versatility and stability. It has been used as a reagent in organic synthesis, to generate novel compounds, and to study biochemical and physiological processes. ECF has also been used in the synthesis of a variety of compounds, such as nitro compounds, amines, and heterocycles. Additionally, ECF has been used to study the structure and function of proteins, lipids, and other biological molecules.

Mechanism Of Action

ECF acts as a catalyst in a variety of reactions, promoting the formation of new bonds between molecules. It is believed to act by activating the substrate molecules, allowing them to react more readily with each other. Additionally, ECF can also act as a solvent, allowing molecules to dissolve and react more easily.

Biochemical And Physiological Effects

ECF has been used in a variety of studies to study the structure and function of proteins, lipids, and other biological molecules. In particular, ECF has been used to study the effects of various drugs on the body, as well as the effects of environmental toxins on the body. Additionally, ECF has been used to study the effects of various hormones on the body, such as insulin, growth hormone, and cortisol.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ECF in laboratory experiments is its stability and versatility. ECF is a relatively stable compound and can be used in a variety of reactions. Additionally, ECF is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, ECF can be corrosive and can react with certain compounds, so it is important to use caution when working with it.

Future Directions

The use of ECF in scientific research is still in its infancy, and there are a number of potential future directions that could be explored. For example, ECF could be used to study the effects of various drugs on the body, as well as the effects of environmental toxins on the body. Additionally, ECF could be used to study the effects of various hormones on the body, such as insulin, growth hormone, and cortisol. Additionally, ECF could be used to study the structure and function of proteins, lipids, and other biological molecules. Finally, ECF could be used to generate novel compounds and to synthesize organic compounds.

properties

IUPAC Name

ethyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO5S/c1-4-14-9(11)7-5(2)15-6(3)8(7)16(10,12)13/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVQUCBSIFLMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate

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